molecular formula C11H13N3 B12070388 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B12070388
M. Wt: 187.24 g/mol
InChI Key: RYHPFNPWHDTNOR-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline typically involves the reaction of 2-methylimidazole with 4-chloro-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(2-Isopropyl-1H-imidazol-1-yl)methyl]aniline
  • 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine hydrate

Uniqueness

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-methyl-4-(2-methylimidazol-1-yl)aniline

InChI

InChI=1S/C11H13N3/c1-8-7-10(3-4-11(8)12)14-6-5-13-9(14)2/h3-7H,12H2,1-2H3

InChI Key

RYHPFNPWHDTNOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C2C)N

Origin of Product

United States

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